![molecular formula C16H19N3O B5800960 4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)
4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is commonly referred to as DM-PEN or PEN and is a derivative of nicotinamide. DM-PEN has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
Applications De Recherche Scientifique
DM-PEN has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory effects, which make it a promising candidate for the treatment of various inflammatory diseases. DM-PEN has also been found to have anti-tumor effects, making it a potential candidate for the treatment of cancer. Additionally, DM-PEN has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of DM-PEN is not yet fully understood. However, it is believed that DM-PEN exerts its biological effects through the modulation of various signaling pathways. DM-PEN has been found to inhibit the activity of various enzymes and proteins involved in inflammation and tumor growth. Additionally, DM-PEN has been found to modulate the activity of various neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DM-PEN has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of various inflammatory cytokines, such as TNF-α and IL-6. Additionally, DM-PEN has been found to inhibit the activity of various enzymes involved in inflammation, such as COX-2 and iNOS. DM-PEN has also been found to induce apoptosis in tumor cells and inhibit tumor growth. Furthermore, DM-PEN has been found to protect neurons from oxidative stress and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DM-PEN has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields with high purity. DM-PEN has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, DM-PEN has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not yet fully understood. Additionally, DM-PEN has limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of DM-PEN. One potential direction is to further explore its anti-inflammatory effects and its potential applications in the treatment of inflammatory diseases. Another potential direction is to investigate its anti-tumor effects and its potential applications in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of DM-PEN and its potential applications in the treatment of neurodegenerative diseases. Finally, future studies should investigate the potential side effects of DM-PEN and its safety profile in humans.
Méthodes De Synthèse
DM-PEN can be synthesized through a multistep process involving the reaction of nicotinamide with 2-phenylethylamine and methyl iodide. The resulting product is then subjected to further chemical reactions to produce DM-PEN. The synthesis method has been optimized to produce high yields of DM-PEN with high purity.
Propriétés
IUPAC Name |
4,6-dimethyl-2-(2-phenylethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-10-12(2)19-16(14(11)15(17)20)18-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAUSGYMJMKDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-[(2-phenylethyl)amino]nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

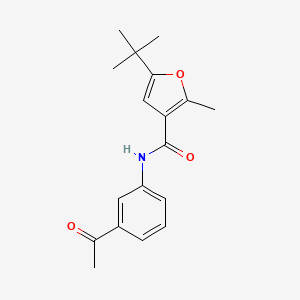
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)
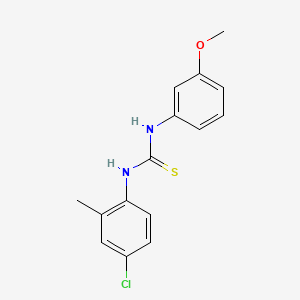
![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)
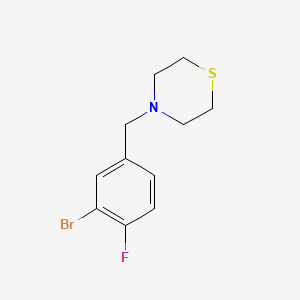
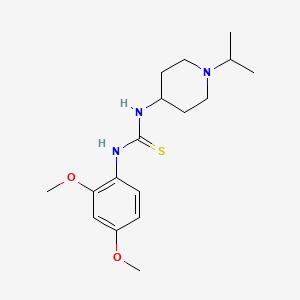
![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)
amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)
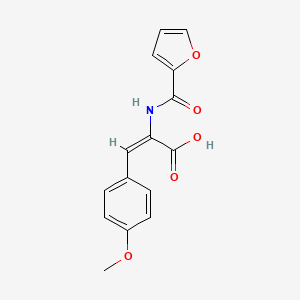
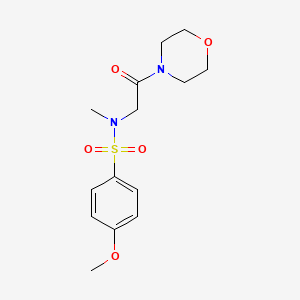
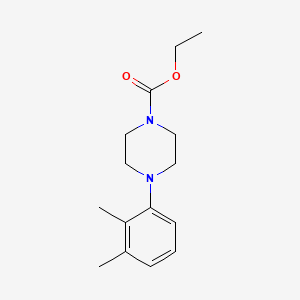
![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)